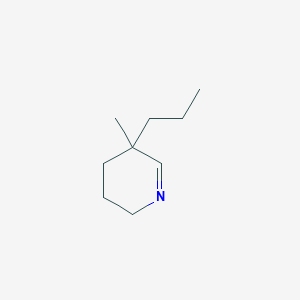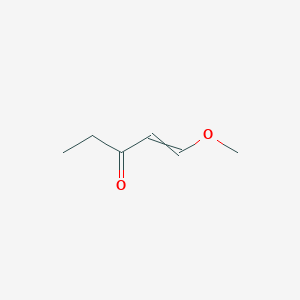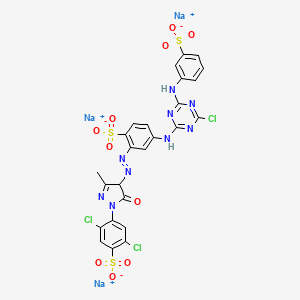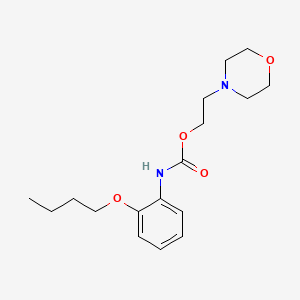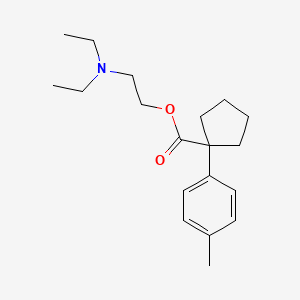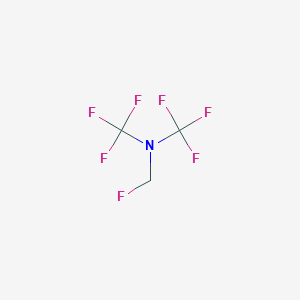
1,1,1-Trifluoro-N-(fluoromethyl)-N-(trifluoromethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-(fluoromethyl)-N-(trifluoromethyl)methanamine is a fluorinated organic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to handle the reactive intermediates and maintain the required conditions. The exact methods can vary depending on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-(fluoromethyl)-N-(trifluoromethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce various functional groups into the molecular structure.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-(fluoromethyl)-N-(trifluoromethyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-N-(fluoromethyl)-N-(trifluoromethyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,1,1-Trifluoro-N-(fluoromethyl)-N-(trifluoromethyl)methanamine include other fluorinated amines and trifluoromethylated compounds. Examples include trifluoromethylpyridines and other trifluoromethylated derivatives .
Uniqueness
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the resulting chemical properties
Propiedades
Número CAS |
67212-88-8 |
|---|---|
Fórmula molecular |
C3H2F7N |
Peso molecular |
185.04 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-(fluoromethyl)-N-(trifluoromethyl)methanamine |
InChI |
InChI=1S/C3H2F7N/c4-1-11(2(5,6)7)3(8,9)10/h1H2 |
Clave InChI |
UTKWUWQJPZAQPT-UHFFFAOYSA-N |
SMILES canónico |
C(N(C(F)(F)F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)


